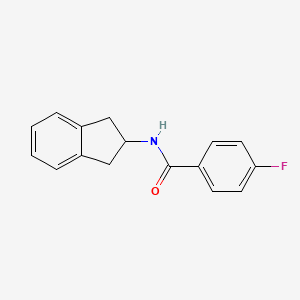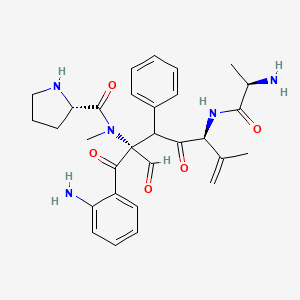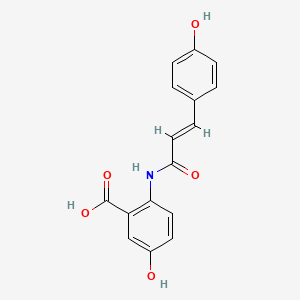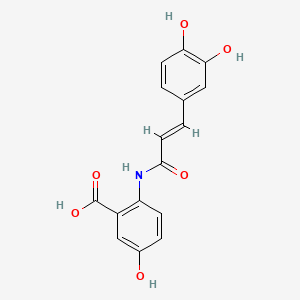
AZD3965
Descripción general
Descripción
AZD3965 es un inhibidor selectivo y biodisponible por vía oral del transportador 1 de monocarboxilato (MCT1). Este compuesto ha generado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer. Al inhibir MCT1, this compound interrumpe el transporte de lactato, que es crucial para los procesos metabólicos de las células tumorales .
Aplicaciones Científicas De Investigación
Química: Como compuesto modelo para estudiar la inhibición de MCT1 y sus efectos sobre el metabolismo celular.
Biología: Se utiliza en la investigación para comprender el papel del transporte de lactato en los procesos celulares y la biología tumoral.
Medicina: Investigado como un posible agente terapéutico para tratar cánceres que dependen en gran medida de la glucólisis y el transporte de lactato. .
Mecanismo De Acción
AZD3965 ejerce sus efectos inhibiendo el transportador 1 de monocarboxilato (MCT1), una proteína responsable del transporte de lactato a través de las membranas celulares. Al bloquear MCT1, this compound interrumpe el transporte de lactato, lo que lleva a una acumulación de lactato dentro de las células tumorales. Esta acumulación interfiere con los procesos metabólicos de las células, lo que finalmente da como resultado una reducción de la proliferación celular y un aumento de la muerte celular. La inhibición de MCT1 también afecta el microambiente tumoral, haciéndolo menos propicio para el crecimiento y la supervivencia del tumor .
Análisis Bioquímico
Biochemical Properties
AZD3965 functions primarily by inhibiting MCT1, a transporter responsible for the efflux of lactate from cells. This inhibition leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and inhibit cell growth. This compound also exhibits activity against MCT2 but shows selectivity over MCT3 and MCT4 . The compound interacts with various enzymes and proteins involved in glycolysis, including hexokinase and pyruvate kinase, leading to an accumulation of glycolytic intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting MCT1, this compound increases intracellular lactate levels, which can lead to cytostatic and cytotoxic effects on tumor cells . This compound has been shown to inhibit the growth of a range of cell lines, particularly hematological cells . Additionally, this compound influences mitochondrial metabolism by enhancing oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes . These changes in cellular metabolism can lead to reduced cell viability, proliferation, and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MCT1 and inhibiting its function. This inhibition prevents the efflux of lactate from cells, leading to an accumulation of intracellular lactate . The increased lactate levels can inhibit glycolysis through feedback mechanisms, resulting in the accumulation of glycolytic intermediates . Additionally, this compound has been shown to increase the levels of TCA cycle-related metabolites and enhance mitochondrial metabolism . These molecular changes can disrupt cellular homeostasis and inhibit tumor cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Time- and concentration-dependent effects of this compound on intracellular and extracellular lactate levels have been observed, with lactate accumulation occurring within 24 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of tumor growth and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models, this compound treatment resulted in dose-dependent inhibition of tumor growth and increased intra-tumor lactate concentrations . High doses of this compound have been associated with adverse effects, including reduced blood leukocyte count and increased lung metastasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycolysis and lactate metabolism. By inhibiting MCT1, this compound disrupts lactate transport and leads to the accumulation of glycolytic intermediates . This inhibition can activate glycolytic metabolism, increasing the levels of glucose 6-phosphate and fructose 6-phosphate, as well as the activity of enzymes such as hexokinase and pyruvate kinase . These metabolic changes can have significant effects on cellular energy production and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Prominent reentry peaks observed after both oral and IV administration suggest potential enterohepatic circulation of this compound or a potential glucuronide conjugate . These pharmacokinetic properties influence the compound’s distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, MCT1, which is located on the plasma membrane. By inhibiting MCT1, this compound affects the transport of lactate across the plasma membrane, leading to intracellular lactate accumulation . This localization is crucial for the compound’s activity and its ability to disrupt cellular metabolism.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AZD3965 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propietarios y no se divulgan públicamente en detalle. El enfoque general implica técnicas de síntesis orgánica comúnmente utilizadas en química farmacéutica .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría medidas rigurosas de control de calidad para cumplir con los estándares regulatorios para los compuestos farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
AZD3965 experimenta principalmente reacciones metabólicas en el cuerpo. Estas reacciones incluyen:
Oxidación: La oxidación enzimática del compuesto puede conducir a la formación de varios metabolitos.
Reducción: Las reacciones de reducción también pueden ocurrir, aunque son menos comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de enzimas específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y enzimas específicas que facilitan estas reacciones. Las condiciones para estas reacciones suelen ser fisiológicas, ocurriendo dentro del cuerpo a temperatura corporal y pH normales .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound son sus metabolitos. Estos metabolitos suelen ser menos activos que el compuesto original, pero aún pueden contribuir a sus efectos farmacológicos generales .
Comparación Con Compuestos Similares
Compuestos similares
A-ciano-4-hidroxicinamato (CHC): Otro compuesto que inhibe el transporte de lactato, pero no es tan selectivo para MCT1 como AZD3965.
Singularidad de this compound
This compound es único en su alta selectividad para MCT1 sobre otros transportadores de monocarboxilato, como MCT2 y MCT4. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de MCT1 en el metabolismo del cáncer y para desarrollar terapias contra el cáncer dirigidas .
En conclusión, this compound es un compuesto prometedor con un potencial significativo en la terapia contra el cáncer y la investigación metabólica. Su inhibición selectiva de MCT1 ofrece un enfoque único para interrumpir el metabolismo tumoral y mejorar la eficacia de los tratamientos existentes.
Propiedades
IUPAC Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXOFBDXNTIFG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448671-31-5 | |
| Record name | AZD-3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZD3965 and how does it interact with it?
A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].
Q2: What are the downstream consequences of MCT1 inhibition by this compound?
A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:
- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].
- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].
- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].
Q3: How does MCT4 expression influence the efficacy of this compound?
A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].
Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Diffuse large B-cell lymphoma (DLBCL) [, , ]
- Burkitt lymphoma [, , , ]
- Small cell lung cancer (SCLC) [, , ]
- Triple-negative breast cancer (TNBC) []
- Renal cell carcinoma (RCC) []
- Neuroblastoma []
Q5: Has this compound shown efficacy in combination with other therapies?
A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:
- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []
- Immunotherapy: Anti-PD-1 therapy in solid tumor models []
- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []
- Radiotherapy: In small cell lung cancer xenografts []
Q6: What are potential biomarkers for predicting response to this compound?
A6: Research suggests several potential biomarkers for predicting response to this compound, including:
- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].
- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].
- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].
- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].
Q7: What is the current clinical trial status of this compound?
A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].
Q8: What are the known side effects of this compound?
A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


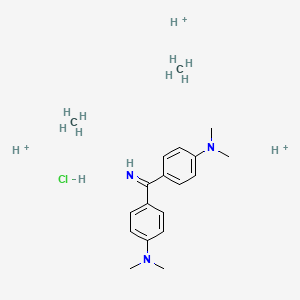
![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

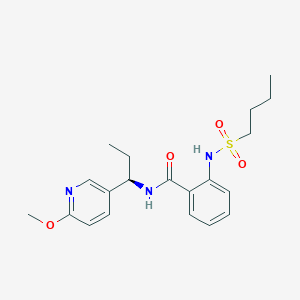
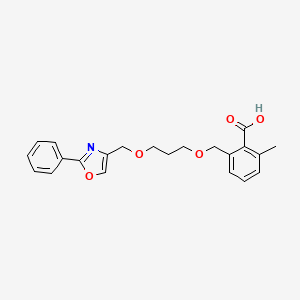
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
